dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: Not explicitly provided; structurally related to compounds in ) is a 1,2,3-triazole derivative featuring a 4-fluorophenyl ketone group at the N1 position and two methyl ester groups at the 4,5-positions of the triazole ring. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under solvent-free conditions, a method widely employed for triazole derivatives . Its structural and electronic properties are influenced by the electron-withdrawing fluorine atom on the phenyl ring and the ester functionalities, which may enhance reactivity and biological activity.
Properties
IUPAC Name |
dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIREINYQKOBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The 1,2,3-triazole moiety is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development.
- IUPAC Name : this compound
- Molecular Formula : C15H14FN3O6
- Molecular Weight : 379.304 g/mol
- CAS Number : 1610377-03-1
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,3-triazole ring. For instance, derivatives similar to dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole have demonstrated significant antiproliferative activity against various cancer cell lines.
These compounds often exert their effects through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis and repair. For example, one study reported that certain triazole derivatives inhibited thymidylate synthase with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been documented. Compounds similar to dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole have shown promising results against common pathogens such as Escherichia coli and Staphylococcus aureus.
These findings suggest that the incorporation of the triazole structure enhances the antimicrobial properties of the compounds.
The biological activities of triazole-containing compounds can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : By targeting enzymes involved in nucleotide synthesis.
- Disruption of Cell Membrane Integrity : Some derivatives may interact with microbial membranes leading to cell lysis.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their anticancer and antimicrobial activities. The study found that specific modifications in the substituents on the triazole ring significantly impacted their biological efficacy. For instance:
- Compounds with ortho substitutions on the phenyl ring exhibited superior activity compared to meta or para substitutions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
Dimethyl 1-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: 478259-76-6)
- Structural Differences : The 4-chlorophenyl group replaces the 4-fluorophenyl substituent. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric and electronic interactions.
- Synthesis : Similar solvent-free CuAAC methods yield this compound with high efficiency .
Dimethyl 1-(2-(4-Bromophenyl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Structural Differences : Bromine’s greater polarizability and size compared to fluorine could increase van der Waals interactions in binding pockets.
- Synthesis : Prepared via analogous click chemistry with yields >90% .
- Biological Activity: Brominated triazoles are noted for strong inhibition of xanthine oxidase (IC50 values ~0.7–2.25 μM) .
Piperazine/Benzothiazole-Modified Triazoles
Dimethyl 1-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6a)
Ester Group Variations
Diethyl 1-(2-(4-Fluorophenyl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Structural Differences : Ethyl esters replace methyl esters, increasing hydrophobicity.
- Synthesis : Ethyl acetylenedicarboxylate is used instead of dimethyl analogs, with similar reaction conditions .
- Impact : Ethyl esters may prolong metabolic stability due to slower hydrolysis compared to methyl esters .
Complex Hybrid Structures
Dimethyl 1-(3-Hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Structural Differences : Features an iodo-hydroxypropyl chain, introducing hydrogen-bonding and halogen-bonding capabilities.
- Crystallography : The triazole ring is nearly planar, with dihedral angles of 70.14° between the triazole and phenyl groups. Hydrogen-bonded dimers stabilize the crystal lattice .
- Applications : Iodine’s heavy atom effect may facilitate crystallographic studies or radiolabeling .
Comparative Data Tables
Key Findings and Implications
- Halogen Effects : Fluorine’s electronegativity enhances electronic interactions, while bulkier halogens (Cl, Br, I) improve steric interactions and binding affinity.
- Ester Flexibility : Ethyl esters may enhance pharmacokinetic properties, whereas methyl esters favor synthetic simplicity.
Preparation Methods
Overview of 1,2,3-Triazole Synthesis Relevant to the Target Compound
1,2,3-Triazoles are typically synthesized via azide-alkyne cycloaddition reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent and efficient method. This click chemistry approach allows for regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields, which is critical for preparing complex derivatives such as dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate.
Synthetic Route to this compound
The preparation can be divided into key steps:
Step 1: Preparation of the Azide or Alkyne Precursor
The 4-fluorophenyl moiety is typically introduced via a substituted alkyne or azide bearing the 4-fluorophenyl group. For example, 4-fluorophenylacetylene or 4-fluorophenyl azide can be synthesized or procured as starting materials.Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core 1,2,3-triazole ring is formed by cycloaddition between the azide and alkyne components. The reaction is catalyzed by copper(I) salts (e.g., CuBr, CuSO4 with sodium ascorbate) in solvents such as water, t-butanol, or dioxane, under mild temperatures (room temperature to 60°C). This step yields the 1,4-disubstituted triazole intermediate.Step 3: Introduction of Keto and Ester Functionalities
The keto group at the 2-position of the ethyl substituent can be introduced by using an α-ketoalkyne or by post-cycloaddition oxidation. The ester groups at positions 4 and 5 of the triazole ring are typically introduced by starting with a dimethyl 1,2,3-triazole-4,5-dicarboxylate scaffold or by esterification of the corresponding diacid after triazole formation.
Detailed Synthetic Example (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Synthesis of 4-fluorophenyl azide | 4-fluoroaniline + NaNO2 + NaN3 (diazotization and azide substitution) | 4-fluorophenyl azide | Azide prepared under controlled low temperature to avoid decomposition |
| 2. CuAAC reaction | 4-fluorophenyl azide + dimethyl acetylenedicarboxylate + CuSO4 + sodium ascorbate in t-butanol/water at RT | Dimethyl 1-(4-fluorophenyl)-1,2,3-triazole-4,5-dicarboxylate | High regioselectivity for 1,4-disubstituted triazole |
| 3. Introduction of keto group | α-bromoacetophenone or oxidation of methyl group adjacent to triazole | This compound | Keto group introduced via nucleophilic substitution or oxidation |
Research Findings and Optimization Parameters
Catalyst and Solvent Effects:
Copper(I) catalysts such as CuBr or CuSO4/sodium ascorbate are preferred for high yields and regioselectivity. Solvents like water/t-butanol mixtures enhance solubility and reaction rates.Temperature Influence:
Reaction temperatures between 0°C and 60°C influence product distribution and yield. Lower temperatures favor bis-triazole formation, while moderate temperatures optimize the desired 1,4-disubstituted product.Reaction Time:
Typical reaction times range from a few hours to overnight (12–24 h) to ensure complete conversion.Purification:
The product is purified by column chromatography or recrystallization, with purity confirmed by NMR and mass spectrometry.
Summary Table of Preparation Parameters
| Parameter | Conditions/Values | Impact on Synthesis |
|---|---|---|
| Catalyst | CuBr, CuSO4 + sodium ascorbate | High regioselectivity and yield |
| Solvent | t-butanol/water, 1,4-dioxane | Enhances solubility and reaction rate |
| Temperature | 0–60°C | Controls product distribution |
| Reaction Time | 12–24 h | Ensures complete cycloaddition |
| Starting Materials | 4-fluorophenyl azide, dimethyl acetylenedicarboxylate | Provides key substituents and scaffold |
| Post-modification | α-bromoacetophenone or oxidation agents | Introduces keto group |
Q & A
Q. What are the key considerations for optimizing the synthesis of dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate?
- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., DMSO or ethanol), catalysts (acid/base-dependent), and reaction times. For example, refluxing in DMSO for 18 hours under reduced pressure can yield intermediates with ~65% efficiency . Temperature control (e.g., 141–143°C for crystallization) and purification methods (e.g., water-ethanol recrystallization) are critical for purity . Table 1 : Synthesis Parameters and Yields
| Step | Solvent | Catalyst | Temp (°C) | Time (hr) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Intermediate formation | DMSO | None | 100 | 18 | 65 | |
| Crystallization | Water-Ethanol | None | 141–143 | 12 | 90 |
Q. How can structural characterization of this triazole derivative be performed to confirm regiochemistry and functional groups?
- Methodological Answer : Use a combination of NMR (for regiochemical confirmation of the triazole ring and fluorophenyl group), mass spectrometry (for molecular ion verification), and X-ray crystallography (for absolute stereochemistry). For example, torsion angles (e.g., C4—O2—C3—O1 = −7.0°) from crystallography resolve spatial arrangements . Table 2 : Key Characterization Techniques
| Technique | Application | Example Data | Source |
|---|---|---|---|
| NMR | Regiochemical assignment | δ 7.8–8.2 ppm (triazole protons) | |
| X-ray Crystallography | Spatial conformation | Crystallographic R-factor < 0.05 |
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) and machine learning can predict optimal conditions. For instance, ICReDD’s approach uses computational feedback loops to narrow experimental parameters (e.g., solvent polarity, catalyst choice) and reduce trial-and-error cycles by 40% .
Q. What strategies resolve contradictions in biological activity data for triazole derivatives?
- Methodological Answer :
- Dose-response profiling : Test across multiple concentrations to identify non-linear effects.
- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease) to isolate mechanisms.
- Structural analogs : Compare with pyrazole derivatives (e.g., diethyl pyrazole-dicarboxylates) to distinguish triazole-specific effects .
Table 3 : Biological Activity Comparison
| Compound Class | IC50 (μM) for Enzyme X | Selectivity Ratio (Enzyme X/Y) | Source |
|---|---|---|---|
| Triazole | 0.5 ± 0.1 | 10:1 | |
| Pyrazole | 2.3 ± 0.4 | 3:1 |
Q. How do reaction conditions influence the stability of the 4-fluorophenylketoethyl side chain?
- Methodological Answer : The keto group is prone to reduction or nucleophilic attack. Stability can be enhanced by:
- pH control : Neutral or mildly acidic conditions prevent enolization.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers during functionalization steps .
- Low-temperature storage : −20°C in anhydrous DCM reduces degradation .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for analyzing variability in triazole derivative synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) to identify critical factors (e.g., solvent polarity, catalyst loading).
- Process simulation tools : Aspen Plus or COMSOL for kinetic modeling of reaction steps .
Q. How can researchers validate the reproducibility of crystallographic data for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
